molecular formula C11H9NO3 B3053866 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 56661-82-6

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B3053866
CAS No.: 56661-82-6
M. Wt: 203.19 g/mol
InChI Key: HVBVPBGZSDEXCY-UHFFFAOYSA-N
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Description

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3. It is a derivative of isoquinoline, characterized by the presence of a carboxylic acid group at the third position, a methyl group at the fourth position, and a keto group at the first position.

Scientific Research Applications

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the formation of the desired compound with the loss of two molecules of carbon dioxide . Another method involves the oxidation of iminium intermediates to yield 3-substituted N-alkyl-3,4-dihydroisoquinolinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1-oxo-2H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBVPBGZSDEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530348
Record name 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56661-82-6
Record name 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 2
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 3
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 4
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 5
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 6
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

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